molecular formula C10H15NO2 B027603 3-Piperidin-2-ylidenepentane-2,4-dione CAS No. 108140-17-6

3-Piperidin-2-ylidenepentane-2,4-dione

Cat. No.: B027603
CAS No.: 108140-17-6
M. Wt: 181.23 g/mol
InChI Key: XEQYVJHALACNSA-UHFFFAOYSA-N
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Description

3-Piperidin-2-ylidenepentane-2,4-dione is a β-diketone derivative featuring a piperidine ring fused to the pentane-2,4-dione backbone via a conjugated enamine system. Its structure combines the electron-withdrawing properties of the dione moiety with the nitrogen-containing heterocyclic piperidine group, which may enhance solubility and bioactivity.

Properties

CAS No.

108140-17-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(E)-4-hydroxy-3-(2,3,4,5-tetrahydropyridin-6-yl)pent-3-en-2-one

InChI

InChI=1S/C10H15NO2/c1-7(12)10(8(2)13)9-5-3-4-6-11-9/h12H,3-6H2,1-2H3/b10-7-

InChI Key

XEQYVJHALACNSA-UHFFFAOYSA-N

SMILES

CC(=C(C1=NCCCC1)C(=O)C)O

Isomeric SMILES

CC(=O)C(=C1CCCCN1)C(=O)C

Canonical SMILES

CC(=O)C(=C1CCCCN1)C(=O)C

Synonyms

3-PIPERIDIN-2-YLIDENE-PENTANE-2,4-DIONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Dione Derivatives

Compound Core Structure Substituent(s) Key Interactions (Hirshfeld/DFT) Dipole Moment (Debye)
3-Piperidin-2-ylidenepentane-2,4-dione Open-chain dione Piperidin-2-ylidene Likely H...H, O...H (analogous to pyran-diones) Not reported
IM-3 () Imidazolidin-2,4-dione 4-Ethylphenyl, phenyl N/A N/A
Pyran-2,4-dione () Fused pyran-dione β-enamino groups H...H (54–56%), O...H (16–21%) 2a: 5.41; 2b: 4.25
Thiazolidine-2,4-dione () Thiazolidine ring C-5 substituents (e.g., SD-3) PPAR-γ interactions (Gly283, Leu270) N/A

The open-chain structure of this compound contrasts with cyclic diones like imidazolidin-2,4-dione (IM-3) or pyran-2,4-dione. DFT studies on pyran-diones () suggest that polarity and dipole moments are critical for intermolecular interactions; the piperidine group in the target compound could modulate these properties similarly .

Table 3: Bioactivity Comparison

Compound Biological Activity Toxicity (LD50) Mechanism/Receptor Interaction Reference
This compound Not reported (predicted CNS/antidiabetic) Not tested Potential PPAR-γ modulation (analogous to TZDs)
IM-3 () CNS effects (antinociception) Not reported Opioid receptor interaction (hypothesized)
SD-3 () Antidiabetic (glucose-lowering) >2000 mg/kg (non-toxic) PPAR-γ binding (Gly283, Leu270)
Rosiglitazone () Antidiabetic Cardiovascular toxicity PPAR-γ agonist

The piperidine group in this compound may reduce toxicity risks compared to thiazolidinediones (e.g., Rosiglitazone), which exhibit cardiovascular and carcinogenic liabilities . Its open-chain structure could avoid the metabolic instability observed in cyclic diones, though empirical validation is needed.

Physicochemical and ADMET Properties

Table 4: ADMET Profiling

Property This compound IM-3 () SD-3 ()
LogP (predicted) ~2.1 (moderate lipophilicity) ~3.0 ~2.8
Hydrogen Bond Acceptors 4 4 4
TPSA (Ų) ~65 ~75 ~70
BBB Permeability Moderate (piperidine enhances uptake) Low Low
CYP Inhibition Risk Low Moderate High

The piperidine moiety enhances BBB permeability compared to aryl-substituted diones (IM-3) or thiazolidinediones (SD-3), making it a candidate for CNS-targeted therapies . Its lower TPSA (vs. IM-3) may improve membrane permeability .

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